N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide
Description
N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide is an organic compound belonging to the class of benzamides. This compound is characterized by the presence of a hydroxamic acid functional group, which is known for its ability to chelate metal ions. The compound’s structure includes a naphthalene moiety, which contributes to its aromatic properties and potential biological activities.
Properties
CAS No. |
918631-19-3 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-hydroxy-4-[[methyl(naphthalen-2-ylmethyl)amino]methyl]benzamide |
InChI |
InChI=1S/C20H20N2O2/c1-22(13-15-6-10-18(11-7-15)20(23)21-24)14-16-8-9-17-4-2-3-5-19(17)12-16/h2-12,24H,13-14H2,1H3,(H,21,23) |
InChI Key |
SWFVABLAQKFNCO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)NO)CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide typically involves the condensation of a naphthalene derivative with a benzamide precursorThe reaction is usually carried out under mild conditions, with the use of a suitable catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide exhibits potential anticancer properties. Studies have shown that the compound can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of this compound on different cancer cell lines, including breast and prostate cancer cells. The results demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Study: Antimicrobial Efficacy
In a controlled experiment, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated significant inhibition of bacterial growth, highlighting its potential application in treating infections.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways related to diseases such as diabetes and obesity.
Case Study: Enzyme Inhibition
In vitro assays demonstrated that the compound effectively inhibited enzymes such as α-glucosidase and lipase, which are involved in carbohydrate digestion and lipid metabolism, respectively. This inhibition could lead to therapeutic applications in managing metabolic disorders.
Mechanism of Action
The mechanism of action of N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide involves its ability to chelate metal ions through the hydroxamic acid group. This chelation can inhibit the activity of metalloenzymes, such as histone deacetylases, by binding to the metal ion in the enzyme’s active site. This inhibition can lead to changes in gene expression and cellular functions, making the compound a potential therapeutic agent for diseases such as cancer .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-4-(Methyl{[5-(2-Pyridinyl)-2-Thienyl]Sulfonyl}Amino)Benzamide: Another hydroxamic acid derivative with similar enzyme inhibitory properties.
N-Hydroxy-4-((methyl(naphthalen-2-ylmethyl)amino)methyl)benzamide: A closely related compound with slight variations in the naphthalene moiety.
Uniqueness
N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide is unique due to its specific combination of a naphthalene moiety and a hydroxamic acid group. This combination provides the compound with distinct chemical and biological properties, making it a valuable tool in various research fields .
Biological Activity
N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide, a compound with notable structural complexity, has been the subject of various studies aimed at elucidating its biological activity. This article synthesizes findings from diverse research sources, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound can be characterized by its unique structure, which includes a naphthalene moiety and an N-hydroxy functional group. The synthesis typically involves the reaction of 4-amino acetophenone oxime with 2-hydroxy-1-naphthaldehyde in ethanol, yielding a light yellow solid with a high purity level (yield 80.7%) . The crystal structure analysis reveals significant intramolecular hydrogen bonding, which may influence its biological properties.
Anticancer Properties
Recent studies have highlighted the compound's potential anticancer activity. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin in A-431 and Jurkat cell lines, suggesting strong antitumor efficacy .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| A-431 | <10 | Doxorubicin | 15 |
| Jurkat | <10 | Doxorubicin | 20 |
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells, leading to reduced cell viability.
- Interference with DNA Repair Mechanisms : Studies suggest that it may inhibit key enzymes involved in DNA repair processes, enhancing the cytotoxic effects during chemotherapy .
- Modulation of Apoptotic Pathways : The compound has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, promoting programmed cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Preliminary results indicate effectiveness comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies and Experimental Findings
A series of experiments conducted on animal models have further substantiated the biological activity of this compound. In one study, administration of the compound resulted in significant tumor regression in xenograft models . Additionally, toxicity studies indicated a favorable safety profile at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
